N-(4-butylphenyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide
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Description
N-(4-butylphenyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H22N4OS and its molecular weight is 378.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Research has focused on the synthesis of pyridine, pyridazine, and related derivatives, showcasing methodologies for creating complex molecules that could serve as potential therapeutic agents. For example, the work by E. A. E. Rady and M. Barsy (2006) details a convenient synthesis of pyridine and pyridazine derivatives, highlighting the flexibility and utility of these chemical frameworks in drug discovery processes (Rady & Barsy, 2006). Similarly, the study by K. Gewald et al. (1995) demonstrates the synthesis of novel pyridazin-6(1H)-ones, further expanding the toolkit available for medicinal chemistry (Gewald et al., 1995).
Anticancer and Antimicrobial Activities
Several studies have been conducted on the antimicrobial and anticancer properties of derivatives of N-(4-butylphenyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide. For instance, the design, synthesis, characterization, and evaluation of novel derivatives for their cytotoxicity against cancer cell lines were discussed by A. Vinayak et al. (2014), indicating the potential of these compounds in cancer therapy (Vinayak et al., 2014). Furthermore, the synthesis and antimicrobial activity studies conducted by Asmaa M. Fahim and Eman H. I. Ismael (2019) reveal the broad spectrum of biological activities these molecules could offer (Fahim & Ismael, 2019).
Inhibitory and Biological Evaluation
The exploration of kinase inhibitory activities and the evaluation of biological effects are also significant areas of research. For example, the study on the modification of certain acetamide derivatives to improve their PI3K inhibitor properties by Xiao-meng Wang et al. (2015) underscores the importance of structural modifications for enhancing therapeutic potential (Wang et al., 2015).
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-2-3-4-16-5-7-18(8-6-16)23-20(26)15-27-21-10-9-19(24-25-21)17-11-13-22-14-12-17/h5-14H,2-4,15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADWYHATHYLZPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.